![molecular formula C20H19P B1611245 Phenethyldiphenylphosphine CAS No. 5952-49-8](/img/structure/B1611245.png)
Phenethyldiphenylphosphine
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Description
Phenethyldiphenylphosphine is a useful research compound. Its molecular formula is C20H19P and its molecular weight is 290.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
1.1 Organocatalysis
Phenethyldiphenylphosphine serves as a catalyst in several organocatalytic reactions. Its nucleophilic properties allow it to facilitate reactions such as the Michael addition and hydrophosphination. For instance, studies have shown that phosphines can enhance the yields of Michael additions significantly when used in conjunction with other catalysts, improving both yield and enantiomeric excess .
1.2 Phospha-Michael Addition Reactions
Recent research has demonstrated the utility of PEPh2 in phospha-Michael addition reactions. In these reactions, PEPh2 can react with β-nitrostyrenes to form organophosphorus compounds, which are valuable intermediates in organic synthesis. The use of lipase as a biocatalyst in these reactions has shown promising results, achieving yields up to 94% under mild conditions .
Organic Synthesis
2.1 Synthesis of Organophosphorus Compounds
PEPh2 is instrumental in synthesizing various organophosphorus compounds, which are crucial for developing agrochemicals and pharmaceuticals. Its ability to form stable C-P bonds allows for the creation of diverse phosphorus-containing molecules that exhibit biological activity .
2.2 Asymmetric Synthesis
The chiral nature of PEPh2 makes it suitable for asymmetric synthesis applications. It has been employed as a ligand in metal-catalyzed reactions, enabling the formation of chiral products with high enantioselectivity. For example, studies have highlighted its role in the asymmetric hydrogenation of ketones and imines, where it enhances the selectivity and efficiency of the catalytic process .
Medicinal Chemistry
3.1 Anticancer Research
PEPh2 has been investigated for its potential anticancer properties. Research indicates that phosphine derivatives can interact with biological targets, potentially leading to the development of novel therapeutic agents. For instance, compounds derived from PEPh2 have shown promise in targeting specific cancer cell lines, warranting further exploration into their mechanisms of action .
3.2 Drug Delivery Systems
The incorporation of PEPh2 into drug delivery systems is another area of research interest. Its ability to form stable complexes with metal ions can be exploited to enhance the solubility and bioavailability of certain drugs, improving their therapeutic efficacy .
Case Studies and Data Tables
Application Area | Description | Yield/Outcome |
---|---|---|
Organocatalysis | Michael addition using PEPh2 as a catalyst | Yield improvement up to 260% |
Phospha-Michael Addition | Reaction with β-nitrostyrenes using lipase as a biocatalyst | Yields up to 94% |
Asymmetric Synthesis | Use as a ligand in metal-catalyzed asymmetric hydrogenation | High enantioselectivity |
Anticancer Activity | Investigated for targeting cancer cell lines | Promising cytotoxic effects |
Properties
CAS No. |
5952-49-8 |
---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
diphenyl(2-phenylethyl)phosphane |
InChI |
InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
NNLYMENHIVUOLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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